1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid
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Overview
Description
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C13H13F3N2O4 and its molecular weight is 318.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Structural Characterization in Drug Synthesis
The compound has been identified in the structural characterization of side products in the synthesis of new drug candidates. For instance, in the synthesis of an 8-nitro-1,3-benzothiazin-4-one, a class of new anti-tuberculosis drugs, a structurally similar compound (2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone) was reported as a side product (Eckhardt et al., 2020).
2. Spectroscopic and Theoretical Studies
The compound's related structures have been used in spectroscopic and theoretical studies. For example, (R/S)-Piperidine-3-carboxylic acid, a compound with a similar structure, was used to form a stable hydrogen-bonded complex, which was studied using single-crystal X-ray analysis, Raman and FTIR spectroscopies, and theoretical calculations (Anioła et al., 2016).
3. Hydrogen Bonding in Proton-Transfer Compounds
Hydrogen bonding of proton-transfer compounds involving isonipecotamide (piperidine-4-carboxamide) and nitro-substituted benzoic acids has been studied. This research contributes to understanding molecular assembly processes in which compounds with structures related to 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid play a significant role (Smith & Wermuth, 2010).
4. Crystal Structures of Analogues
The crystal structures of trifluoromethylnitrobenzene analogues, which are closely related to the compound , have been determined to compare their conformations and packing arrangements. This research provides insights into the molecular geometry and potential interactions of similar compounds (Lynch & Mcclenaghan, 2004).
5. Quantum Mechanical Study
The spectroscopic properties of compounds structurally similar to this compound have been investigated using quantum chemical methods. These studies help in understanding the electronic properties and reactivity of these types of compounds (Devi et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Piperidine derivatives, such as this compound, are often used in the design of drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O4/c14-13(15,16)9-1-2-10(11(7-9)18(21)22)17-5-3-8(4-6-17)12(19)20/h1-2,7-8H,3-6H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGKHDVIWHAVTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377859 |
Source
|
Record name | 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325702-10-1 |
Source
|
Record name | 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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